2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
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Overview
Description
2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is a chemical compound with the molecular formula C9H9ClN2OS and a molecular weight of 228.7 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a thiophene ring, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Preparation Methods
The synthesis of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Chemical Reactions Analysis
2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The cyano and carbonyl groups can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, leading to different derivatives.
Common reagents used in these reactions include alkyl cyanoacetates, bidentate reagents, and nucleophiles. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide involves its interaction with molecular targets and pathways. The cyano and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. The thiophene ring contributes to its structural stability and functional versatility.
Comparison with Similar Compounds
2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can be compared with other cyanoacetamide derivatives. Similar compounds include:
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: This compound also features a cyano group and a thiophene ring but differs in its substitution pattern.
N-aryl cyanoacetamides: These compounds have an aryl group instead of a heteryl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-5-6(2)14-9(7(5)4-11)12-8(13)3-10/h3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXRIQLWMBHSRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CCl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365843 |
Source
|
Record name | 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124476-88-6 |
Source
|
Record name | 2-Chloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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